6-Allyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
CAS No.: 702669-68-9
Cat. No.: VC6336071
Molecular Formula: C12H13N3O2
Molecular Weight: 231.255
* For research use only. Not for human or veterinary use.
![6-Allyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid - 702669-68-9](/images/structure/VC6336071.png)
Specification
CAS No. | 702669-68-9 |
---|---|
Molecular Formula | C12H13N3O2 |
Molecular Weight | 231.255 |
IUPAC Name | 5,7-dimethyl-6-prop-2-enylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
Standard InChI | InChI=1S/C12H13N3O2/c1-4-5-9-7(2)14-11-10(12(16)17)6-13-15(11)8(9)3/h4,6H,1,5H2,2-3H3,(H,16,17) |
Standard InChI Key | XUPKASLYLOXEFB-UHFFFAOYSA-N |
SMILES | CC1=C(C(=NC2=C(C=NN12)C(=O)O)C)CC=C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s core consists of a pyrazolo[1,5-a]pyrimidine scaffold substituted with allyl (prop-2-enyl), methyl, and carboxylic acid groups at positions 6, 5/7, and 3, respectively . Key structural attributes include:
Property | Value |
---|---|
IUPAC Name | 5,7-dimethyl-6-prop-2-enylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
Molecular Formula | C₁₂H₁₃N₃O₂ |
Molecular Weight | 231.25 g/mol |
Canonical SMILES | CC1=C(C(=NC2=C(C=NN12)C(=O)O)C)CC=C |
InChI Key | XUPKASLYLOXEFB-UHFFFAOYSA-N |
The allyl group at position 6 introduces steric bulk and potential reactivity for further functionalization, while the carboxylic acid moiety enables salt formation or conjugation .
Spectroscopic and Computational Data
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3D Conformation: PubChem’s interactive model reveals a planar pyrazolopyrimidine ring with the allyl group adopting a gauche conformation relative to the core .
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Tautomerism: The pyrimidine nitrogen atoms may participate in tautomeric shifts, influencing electronic properties and binding interactions.
Synthesis and Purification
Purification and Stability
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Chromatography: Reverse-phase HPLC or silica gel chromatography are standard for isolating pyrazolopyrimidines.
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Storage: Recommended at -20°C in anhydrous DMSO to prevent hydrolysis of the carboxylic acid group .
Physicochemical Properties
Solubility and Partitioning
Solvent | Solubility (mg/mL) | Conditions |
---|---|---|
DMSO | ≥10 | 25°C, pre-sonicated |
Water | <0.1 | pH 7.4, 25°C |
Ethanol | 2.5 | 25°C |
The low aqueous solubility necessitates formulation with co-solvents (e.g., PEG 300) for in vivo studies .
Acid-Base Behavior
The carboxylic acid (pKa ≈ 4.2) deprotonates under physiological conditions, enhancing solubility but limiting blood-brain barrier permeability .
Biological Activity and Applications
Biochemical Assays
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Enzyme Inhibition: Preliminary molecular docking suggests affinity for ATP-binding pockets of CDK2 and EGFR .
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Cellular Uptake: LogP = 1.8 predicts moderate membrane permeability.
Research Gaps and Future Directions
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Synthetic Optimization: Develop scalable routes with >90% yield.
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Target Identification: Screen against kinase libraries using high-throughput assays.
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Formulation Studies: Explore nanoemulsions to enhance bioavailability.
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